Cas no 1806889-48-4 (3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol)

3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol
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- インチ: 1S/C8H5F2N3O3/c9-7(10)5-2-12-8(13(15)16)4(1-11)6(5)3-14/h2,7,14H,3H2
- InChIKey: KTLXKUUNDAPQDA-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(C#N)=C1CO)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 311
- XLogP3: 0.5
- トポロジー分子極性表面積: 103
3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041163-250mg |
3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol |
1806889-48-4 | 97% | 250mg |
$979.20 | 2022-03-31 | |
Alichem | A029041163-500mg |
3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol |
1806889-48-4 | 97% | 500mg |
$1,630.00 | 2022-03-31 | |
Alichem | A029041163-1g |
3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol |
1806889-48-4 | 97% | 1g |
$2,950.20 | 2022-03-31 |
3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol 関連文献
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3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanolに関する追加情報
Recent Advances in the Study of 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol (CAS: 1806889-48-4)
The compound 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol (CAS: 1806889-48-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique nitropyridine core and difluoromethyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol, highlighting its efficient production through a multi-step process involving nitration, cyanation, and fluorination reactions. The researchers emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the study identified key intermediates and by-products, providing valuable insights for scalable production.
In another groundbreaking research effort, scientists investigated the compound's inhibitory effects on specific enzymes involved in inflammatory pathways. The results, published in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol exhibits potent activity against cyclooxygenase-2 (COX-2), with an IC50 value of 0.8 μM. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents. Molecular docking studies further revealed that the difluoromethyl group plays a critical role in enhancing binding affinity to the enzyme's active site.
Beyond its anti-inflammatory properties, recent preclinical studies have explored the compound's antitumor activity. A research team from the University of Cambridge reported that 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol induces apoptosis in certain cancer cell lines by modulating the PI3K/AKT signaling pathway. These findings were published in Cancer Research (2024) and have sparked interest in further investigating its mechanism of action and potential synergies with existing chemotherapeutic agents.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. A recent review in Expert Opinion on Drug Discovery (2024) discussed strategies for structural modifications to improve these parameters while retaining its biological activity. The review also highlighted the need for comprehensive toxicity studies to ensure its safety profile before advancing to clinical trials.
In conclusion, 3-Cyano-5-(difluoromethyl)-2-nitropyridine-4-methanol (CAS: 1806889-48-4) represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to elucidate its full spectrum of biological activities and optimize its properties for drug development. The compound's unique chemical features and promising preclinical data position it as a compelling candidate for future pharmaceutical applications.
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